PRMT6 Inhibitory Activity: 872512-18-0 vs. EPZ020411 and SGC6870
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine inhibits human PRMT6 with an IC50 of 78 nM [1]. In the context of PRMT6 tool compounds, EPZ020411 exhibits an IC50 of 10 nM and SGC6870 exhibits an IC50 of 77 ± 6 nM [2][3]. While less potent than the optimized probe EPZ020411, 872512-18-0 demonstrates comparable potency to the selective allosteric inhibitor SGC6870, establishing its viability as a simpler, non-probe chemical starting point for PRMT6-targeted projects [1][3].
| Evidence Dimension | PRMT6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | EPZ020411: 10 nM; SGC6870: 77 ± 6 nM |
| Quantified Difference | ~8-fold less potent than EPZ020411; statistically equivalent to SGC6870 |
| Conditions | Inhibition of human full-length PRMT6 (residues 1-375) expressed in a baculovirus system, assessed via methylation activity [1][2][3]. |
Why This Matters
This data positions 872512-18-0 as a commercially available, cost-effective alternative for initial PRMT6 inhibitor screening and hit validation, especially when compared to more complex or proprietary probe compounds.
- [1] BindingDB. Entry BDBM50194767 (CHEMBL3915667). Affinity data for human PRMT6 (IC50 = 78 nM). University of California San Diego. Retrieved April 2025. View Source
- [2] Chemical Probes Portal. EPZ020411: A potent and selective inhibitor of PRMT6 (IC50 = 10 nM in biochemical assays). Retrieved April 2025. View Source
- [3] Structural Genomics Consortium. SGC6870: A selective allosteric inhibitor of PRMT6 (IC50 = 77 ± 6 nM). Retrieved April 2025. View Source
